molecular formula C3H7NO2S2 B1363536 2-Methanesulfonylethanethioamide CAS No. 53300-47-3

2-Methanesulfonylethanethioamide

Cat. No.: B1363536
CAS No.: 53300-47-3
M. Wt: 153.23 g/mol
InChI Key: SWXPAPNPQXSLMV-UHFFFAOYSA-N
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Description

2-Methanesulfonylethanethioamide is a chemical compound with the CAS Number: 53300-47-3. It has a molecular weight of 153.23 and is typically stored at room temperature . It is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(methylsulfonyl)ethanethioamide . The InChI code is 1S/C3H7NO2S2/c1-8(5,6)2-3(4)7/h2H2,1H3,(H2,4,7) and the InChI key is SWXPAPNPQXSLMV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Enzyme System Research

2-Methanesulfonylethanethioamide analogues have been investigated in the context of the enzyme system found in Methanobacterium thermoautotrophicum. These studies focus on understanding the enzyme methyl-coenzyme M reductase, which is crucial in methane formation. Analogues of this compound have been tested for their ability to serve as substrates or inhibitors in this enzyme system, providing insights into the biochemistry of methanogenic archaea (Gunsalus, Romesser, & Wolfe, 1978).

Chemical Oxidation Studies

Research has been conducted on the oxidation of derivatives of this compound, such as methyl (methylthio)methyl sulfoxide. These studies involve exploring the reactions with various oxidizing agents, yielding products like bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone. Such research contributes to our understanding of sulfur chemistry and the properties of these compounds (Ogura, Suzuki, & Tsuchihashi, 1980).

Antibacterial Activity and Complex Formation

Studies have been done on sulfonamide derivatives, including methanesulfonicacid hydrazide, and their ability to form complexes with metals like Ni(II) and Co(II). These compounds and their complexes have shown antibacterial activity against various bacteria, indicating potential applications in medicinal chemistry (Özdemir et al., 2009).

Application in Textile Industry

Methanesulfonic acid, closely related to this compound, has been used as a catalyst in the textile industry for producing durable-press properties in cotton. This application leverages the catalytic properties of the compound to enhance fabric quality (Reinhardt, Kullman, Cashen, & Reid, 1973).

Properties

IUPAC Name

2-methylsulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S2/c1-8(5,6)2-3(4)7/h2H2,1H3,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXPAPNPQXSLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372562
Record name 2-methanesulfonylethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53300-47-3
Record name 2-methanesulfonylethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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